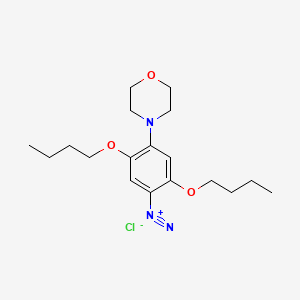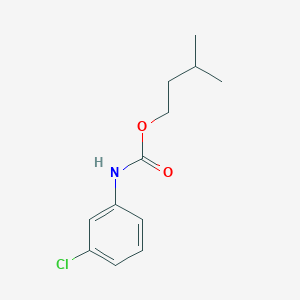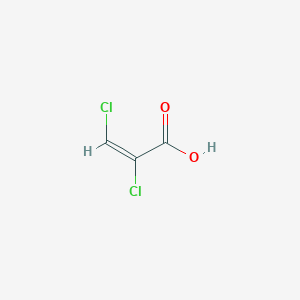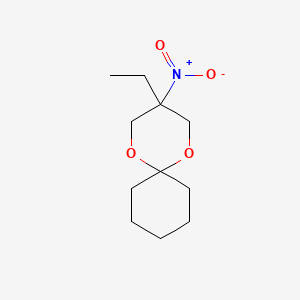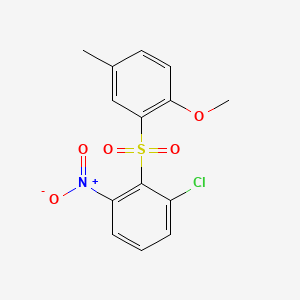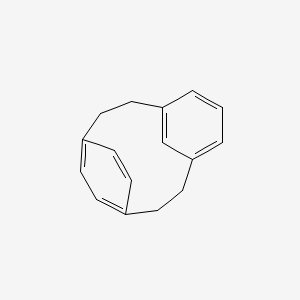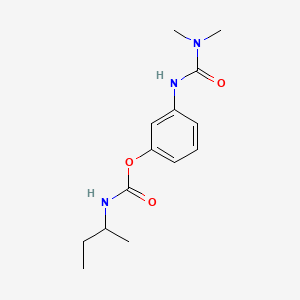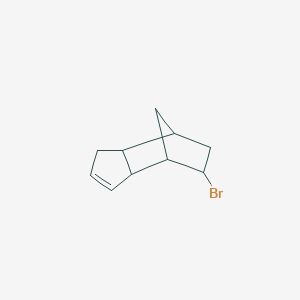
5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is an organic compound with the molecular formula C₁₀H₁₃Br It is a brominated derivative of hexahydro-4,7-methanoindene, characterized by its unique structure that includes a bromine atom attached to the indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene typically involves the bromination of hexahydro-4,7-methanoindene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used for this process include bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems for reagent addition and product separation further enhances the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent hydrocarbon.
Oxidation Reactions: Oxidation can introduce additional functional groups or modify the existing structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Hexahydro-4,7-methanoindene.
Oxidation: Compounds with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene involves its interaction with molecular targets through its bromine atom and indene ring system. The bromine atom can participate in halogen bonding, while the indene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting its overall biological and chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydro-4,7-methanoindene: The parent compound without the bromine atom.
Dicyclopentadiene: A structurally related compound with similar ring systems.
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: A stereoisomer with different spatial arrangement.
Uniqueness
5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its non-brominated counterparts. The bromine atom enhances its potential for further functionalization and interaction with various molecular targets .
Eigenschaften
CAS-Nummer |
6936-52-3 |
|---|---|
Molekularformel |
C10H13Br |
Molekulargewicht |
213.11 g/mol |
IUPAC-Name |
9-bromotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H13Br/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-10H,2,4-5H2 |
InChI-Schlüssel |
CKJQKEYRULLGMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2C1C3CC2C(C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)

![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)

